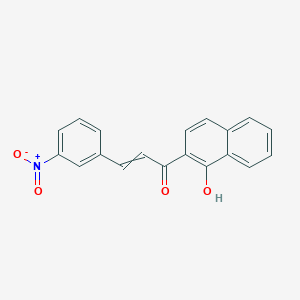![molecular formula C18H50OSi6 B14331505 1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane CAS No. 110086-49-2](/img/structure/B14331505.png)
1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making the compound useful in various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane typically involves the reaction of trimethylsilyl chloride with other silicon-containing compounds under controlled conditions. For example, bis(trimethylsilyl)amine can be synthesized by treating trimethylsilyl chloride with ammonia .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may include additional purification steps to ensure the compound’s high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form silicon-oxygen bonds.
Reduction: Reduction reactions may involve the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include trimethylsilyl chloride, ammonia, and various oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield silicon-oxygen compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for sensitive functional groups.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable silicon-containing compounds, which can enhance the stability and reactivity of the modified molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(trimethylsilyl)amine: Known for its use as a reagent in organic synthesis and as a precursor to bases.
Trimethylsilylacetylene: Used in Sonogashira couplings and as a source of acetylene in organic synthesis.
1,3-Bis(trimethylsilyl)urea: Employed in various chemical reactions as a reagent.
Uniqueness
1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane is unique due to its specific structure, which provides a combination of chemical inertness and large molecular volume. This makes it particularly useful in applications requiring stable and reactive silicon-containing compounds .
Eigenschaften
CAS-Nummer |
110086-49-2 |
|---|---|
Molekularformel |
C18H50OSi6 |
Molekulargewicht |
451.1 g/mol |
IUPAC-Name |
bis(trimethylsilyl)methyl-[bis(trimethylsilyl)methyl-dimethylsilyl]oxy-dimethylsilane |
InChI |
InChI=1S/C18H50OSi6/c1-20(2,3)17(21(4,5)6)24(13,14)19-25(15,16)18(22(7,8)9)23(10,11)12/h17-18H,1-16H3 |
InChI-Schlüssel |
OPLGIASQSNJQSY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C([Si](C)(C)C)[Si](C)(C)O[Si](C)(C)C([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


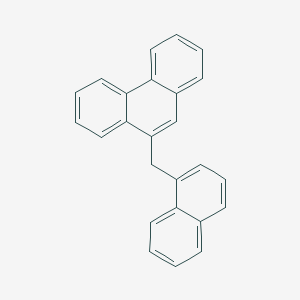

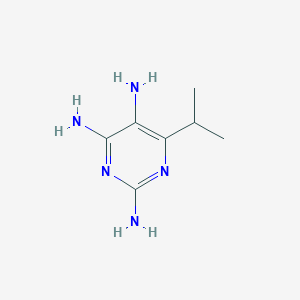
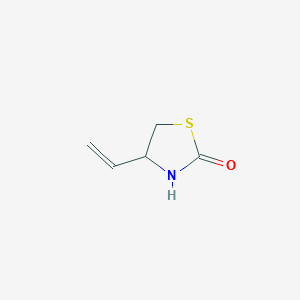
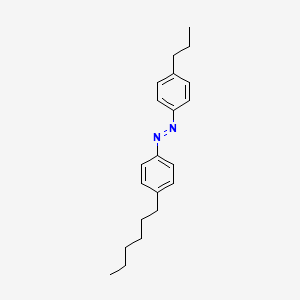
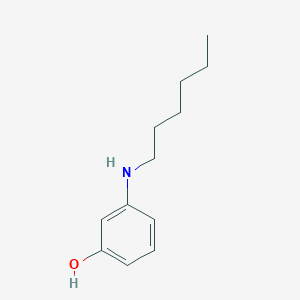
![Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide](/img/structure/B14331450.png)

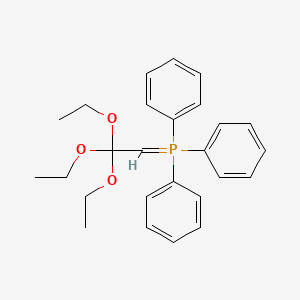
![2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride](/img/structure/B14331477.png)
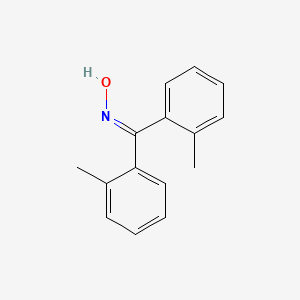
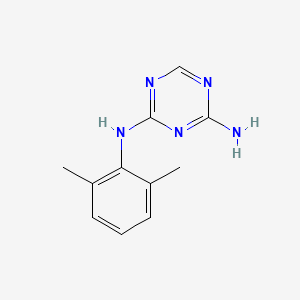
![2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate](/img/structure/B14331494.png)
